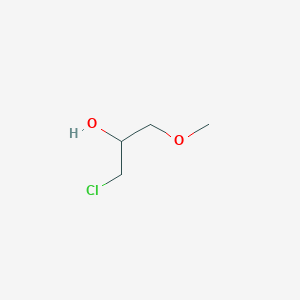

1-Chloro-3-methoxypropan-2-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 166627. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-methoxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9ClO2/c1-7-3-4(6)2-5/h4,6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOLYKNXDLNPWGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401308186 | |

| Record name | 1-Chloro-3-methoxy-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401308186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4151-97-7 | |

| Record name | 1-Chloro-3-methoxy-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4151-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-3-methoxypropan-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004151977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4151-97-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166627 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4151-97-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65872 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Chloro-3-methoxy-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401308186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-3-methoxypropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.803 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 1-Chloro-3-methoxypropan-2-ol

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 1-chloro-3-methoxypropan-2-ol (CAS No: 4151-97-7). This bifunctional molecule is a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry. Its unique combination of a chloromethyl, a secondary alcohol, and a methoxy ether moiety makes it a versatile building block for the construction of complex molecular architectures. This guide will delve into its spectroscopic signature, provide field-proven insights into its handling and reactivity, and present detailed experimental protocols relevant to its synthesis and purification.

Introduction

This compound is a chiral, trifunctional organic compound that has garnered significant interest as a key starting material in the synthesis of various biologically active molecules.[1] Its structure presents three distinct points for chemical modification: a reactive primary chloride, a secondary hydroxyl group, and a methoxy ether. This trifecta of functionality allows for sequential and regioselective reactions, a highly desirable characteristic in multistep synthetic campaigns. The primary application of this compound lies in its role as a crucial precursor in the synthesis of antiviral drugs, most notably O-Methylganciclovir, an analogue of Ganciclovir.[2][3] This guide aims to provide a holistic understanding of this compound, empowering researchers to effectively utilize this versatile synthon in their drug discovery and development endeavors.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in a laboratory setting. This compound is a clear, faintly yellow, oily liquid at room temperature.[1] A summary of its key properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 4151-97-7 | [4][5] |

| Molecular Formula | C₄H₉ClO₂ | [6] |

| Molecular Weight | 124.57 g/mol | [6] |

| Appearance | Clear faintly yellow/Oily Liquid | [1] |

| Boiling Point | 171 °C | [5][7] |

| Density | 1.161 g/cm³ | [7][8] |

| Refractive Index | 1.4463 | [5][7] |

| Flash Point | 72 °C | [1] |

| Solubility | Sparingly soluble in Chloroform, DMSO; Slightly soluble in Methanol | [8] |

| pKa (Predicted) | 13.28 ± 0.20 | [8] |

| InChI | InChI=1S/C4H9ClO2/c1-7-3-4(6)2-5/h4,6H,2-3H2,1H3 | [6] |

| SMILES | COCC(O)CCl | [7] |

Spectroscopic Data Analysis

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds. The following sections detail the expected spectroscopic signatures of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The methoxy group (-OCH₃) will appear as a sharp singlet around 3.3-3.4 ppm.[8] The protons of the chloromethyl group (-CH₂Cl) and the methoxymethyl group (-CH₂OCH₃) will likely appear as multiplets or doublets of doublets due to coupling with the proton on the chiral center. The proton attached to the carbon bearing the hydroxyl group (-CHOH) will also be a multiplet, and its chemical shift will be dependent on the solvent and concentration. The hydroxyl proton (-OH) will appear as a broad singlet, and its position can vary significantly.

-

¹³C NMR: The carbon NMR spectrum will exhibit four distinct signals corresponding to the four carbon atoms in the molecule. The methoxy carbon will resonate around 59 ppm.[8] The carbon of the chloromethyl group will be in the range of 45-50 ppm, while the carbon of the methoxymethyl group will be around 70-75 ppm. The carbon bearing the hydroxyl group will appear at approximately 70 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by several key absorption bands. A broad and strong absorption in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group.[9] The C-H stretching vibrations of the aliphatic groups will appear in the 2850-3000 cm⁻¹ region. A distinct C-O stretching band for the ether linkage is expected around 1100 cm⁻¹. The C-Cl stretching vibration will likely be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.[6]

Mass Spectrometry (MS)

In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M⁺) at m/z 124 would be expected, along with an (M+2)⁺ peak at m/z 126 with approximately one-third the intensity, which is characteristic of a compound containing one chlorine atom.[10] Common fragmentation patterns would involve the loss of a chloromethyl radical (•CH₂Cl), a methoxy radical (•OCH₃), or a water molecule (H₂O) from the molecular ion.

Synthesis and Purification

Synthetic Approach

This compound is typically synthesized via the ring-opening of a suitable epoxide precursor. A common and efficient method involves the acid-catalyzed ring-opening of glycidyl methyl ether with hydrochloric acid.[3][11] This reaction proceeds via an Sₙ2-type mechanism where the chloride ion acts as the nucleophile.

Start [label="Glycidyl Methyl Ether", shape=ellipse, fillcolor="#FBBC05"]; Reagent [label="Hydrochloric Acid (HCl)"]; Product [label="this compound", shape=ellipse, fillcolor="#34A853"]; Mechanism [label="Nucleophilic Ring-Opening", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Mechanism [label="Reacts with"]; Reagent -> Mechanism; Mechanism -> Product [label="Forms"]; }

The regioselectivity of the ring-opening is a critical aspect. Under acidic conditions, the nucleophile preferentially attacks the more substituted carbon of the protonated epoxide due to the partial positive charge stabilization. However, in the case of glycidyl methyl ether, the attack occurs at the less sterically hindered primary carbon, leading to the desired product.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on established chemical principles of epoxide ring-opening reactions. Researchers should consult the primary literature for specific reaction conditions and safety precautions.[3]

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.

-

Reagents: Charge the flask with glycidyl methyl ether. Cool the flask in an ice bath.

-

Addition of Acid: Slowly add a stoichiometric amount of concentrated hydrochloric acid to the stirred solution via the dropping funnel, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

Workup: Quench the reaction by carefully adding a saturated solution of sodium bicarbonate to neutralize the excess acid. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under vacuum to yield pure this compound.[12]

Chemical Reactivity and Applications

The synthetic utility of this compound stems from the differential reactivity of its functional groups. The primary chloride is a good leaving group and is susceptible to nucleophilic substitution, while the secondary hydroxyl group can be acylated, alkylated, or oxidized.

Key Reactions

-

Nucleophilic Substitution: The chloromethyl group readily undergoes Sₙ2 reactions with a variety of nucleophiles, such as amines, azides, cyanides, and thiolates, to introduce new functional groups.

-

Etherification/Esterification: The hydroxyl group can be deprotonated with a base and then alkylated to form an ether, or it can be reacted with an acyl chloride or anhydride to form an ester.

-

Epoxidation: Treatment with a strong base can induce an intramolecular Sₙ2 reaction, where the deprotonated hydroxyl group displaces the chloride to form the corresponding epoxide, glycidyl methyl ether.

Main [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NucSub [label="Nucleophilic Substitution\n(at -CH2Cl)"]; EtherEster [label="Etherification/Esterification\n(at -OH)"]; Epox [label="Intramolecular Epoxidation"]; Guanine [label="Alkylation of Guanine Derivatives", fillcolor="#FBBC05"];

Main -> NucSub [label="Nu-"]; Main -> EtherEster [label="R-X or RCOCl"]; Main -> Epox [label="Base"]; NucSub -> Guanine [label="e.g., Guanine"]; }

Application in Drug Synthesis: O-Methylganciclovir

A prime example of the utility of this compound is in the synthesis of O-Methylganciclovir, an antiviral agent.[2] In this synthesis, the chloro-alcohol acts as an alkylating agent for a protected guanine derivative. The reaction typically involves the deprotonation of the guanine derivative with a suitable base, followed by nucleophilic attack on the chloromethyl group of this compound.[13] This reaction highlights the importance of this synthon in introducing a key side chain found in many antiviral nucleoside analogues.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

Table 2: GHS Hazard Information for this compound

| Hazard Class | Hazard Statement | Source(s) |

| Acute Toxicity, Oral | H302: Harmful if swallowed | [4][6] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | [4][6] |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | [4][6] |

| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation | [4] |

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a synthetically versatile and valuable building block, particularly in the field of medicinal chemistry. Its trifunctional nature allows for a wide range of chemical transformations, making it an important intermediate in the synthesis of complex target molecules, including antiviral drugs. A thorough understanding of its chemical and physical properties, spectroscopic characteristics, reactivity, and safe handling procedures, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). Cas 4151-97-7, 1-CHLORO-3-METHOXY-2-PROPANOL. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). 1-chloro-3-methoxy-2-propanol. Chemical Synthesis Database. Retrieved from [Link]

-

LookChem. (n.d.). Cas 4151-97-7,1-CHLORO-3-METHOXY-2-PROPANOL. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]

-

PubMed. (1983). A direct method for the preparation of 2-hydroxyethoxymethyl derivatives of guanine, adenine, and cytosine. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). 1-chloro-3-methoxy-2-propanol. Chemical Synthesis Database. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-chloro-3-phenoxy-2-propanol. Retrieved from [Link]

-

ACD/Labs. (n.d.). Methoxy groups just stick out. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

PubMed. (1991). Identification of 7-(2-hydroxyethyl)guanine as a product of alkylation of calf thymus DNA with clomesone. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2011, June 14). (PDF) Synthetic Communications: An International Journal for Rapid Communication of Synthetic Organic Chemistry. Retrieved from [Link]

-

Taylor & Francis Online. (1988). Synthetic Communications, Volume 18, Issue 16-17 (1988). Retrieved from [Link]

-

PubMed. (1987). Synthesis and characterization of O6-(2-chloroethyl)guanine: a putative intermediate in the cytotoxic reaction of chloroethylnitrosoureas with DNA. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (1993). Alkylation of DNA by melphalan with special reference to adenine derivatives and adenine-guanine cross-linking. National Center for Biotechnology Information. Retrieved from [Link]

-

Taylor & Francis Online. (1994). Synthetic Communications, Volume 24, Issue 14 (1994). Retrieved from [Link]

-

Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. UPI Journal. Retrieved from [Link]

Sources

- 1. Synthetic Communications (Taylor & Francis) | 16454 Publications | 150104 Citations | Top authors | Related journals [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]

- 4. tandfonline.com [tandfonline.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. This compound | C4H9ClO2 | CID 97988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. lookchem.com [lookchem.com]

- 9. Silent Spring - Wikipedia [en.wikipedia.org]

- 10. 2-Propanol, 1-chloro-3-methoxy- (CAS 4151-97-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Appendix 2: Main Mechanisms | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 13. A direct method for the preparation of 2-hydroxyethoxymethyl derivatives of guanine, adenine, and cytosine - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: A Versatile Halogenated Ether Alcohol in Modern Synthesis

An In-depth Technical Guide to 1-Chloro-3-methoxypropan-2-ol (CAS: 4151-97-7)

This compound, registered under CAS number 4151-97-7, is a bifunctional organic compound of significant interest in the realms of pharmaceutical and fine chemical synthesis.[1][2] Also known by synonyms such as 3-Chloro-1-methoxy-2-propanol and 3-Chloro-2-hydroxypropyl methyl ether, this clear, faintly yellow oily liquid serves as a critical building block and intermediate.[1][3][4] Its structure, incorporating a chloromethyl group, a secondary alcohol, and a methoxy ether, provides a unique combination of reactive sites, making it a valuable precursor for constructing more complex molecular architectures.

This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the compound's physicochemical properties, synthesis methodologies, key applications, analytical characterization, and safety protocols, providing a holistic understanding grounded in scientific literature and established data.

Section 1: Physicochemical and Spectroscopic Profile

A precise understanding of a compound's physical and chemical properties is fundamental to its effective application in experimental design and process scale-up. This compound is a moderately polar liquid with a defined set of characteristics that dictate its behavior in various reaction and storage conditions.

Key Physicochemical Properties

The following table summarizes the essential physicochemical data for this compound, compiled from various chemical data repositories.

| Property | Value | Source(s) |

| CAS Number | 4151-97-7 | [1][3][5][6][7][8] |

| Molecular Formula | C₄H₉ClO₂ | [1][6][7][8] |

| Molecular Weight | 124.57 g/mol | [1][3][6][9] |

| Appearance | Clear, faintly yellow oily liquid | [1][3][4] |

| Boiling Point | 171 °C | [1][3][5] |

| Density | 1.161 g/cm³ | [1][3][5] |

| Refractive Index (n²⁰/D) | 1.4463 | [1][3][5] |

| Flash Point | 72 °C | [1][3] |

| Solubility | Sparingly soluble in DMSO and Chloroform; Slightly soluble in Methanol. | [1][3] |

| pH | 5.6 (50 g/L aqueous solution) | [3][10] |

| Storage Temperature | Store below +30°C | [1][3][6] |

Spectroscopic Data Summary

Spectroscopic analysis is crucial for identity confirmation and structural elucidation. Key data for this compound are provided below.

| Technique | Key Data Points | Source(s) |

| ¹H NMR | Spectra available for reference. | [7][8][11] |

| ¹³C NMR | Spectra available for reference. | [7][8] |

| IR Spectroscopy | Spectra available for neat, liquid film samples. | [7][8] |

| Mass Spectrometry | Mass spectral data is available through the NIST database. | [7][12] |

Section 2: Synthesis, Pathways, and Mechanistic Considerations

The primary industrial synthesis of this compound leverages readily available and cost-effective starting materials, namely epichlorohydrin and methanol.[1][8] This pathway is a classic example of an epoxide ring-opening reaction, a cornerstone of organic synthesis.

Primary Synthesis Route: Ring-Opening of Epichlorohydrin

The reaction involves the nucleophilic attack of methanol on the protonated or Lewis acid-activated epoxide ring of epichlorohydrin.

-

Causality of Experimental Choice: This method is preferred due to the high reactivity of the strained epoxide ring in epichlorohydrin. The choice of methanol as the nucleophile directly installs the required methoxy group. The reaction can be catalyzed by either an acid or a base, but acid catalysis is common as it activates the epoxide towards nucleophilic attack. The regioselectivity of the attack typically favors the less substituted carbon, leading to the desired 2-ol isomer as the major product.

The overall reaction is as follows: Epichlorohydrin + Methanol → this compound

Caption: Role in O-Methylganciclovir Synthesis.

Section 4: Analytical Protocols and Quality Assurance

Ensuring the purity and identity of this compound is paramount for its use in pharmaceutical synthesis, where impurities can affect reaction yields, safety, and the efficacy of the final active pharmaceutical ingredient (API).

Standard Analytical Techniques

-

Gas Chromatography (GC): The primary method for assessing purity and quantifying impurities, often with a Flame Ionization Detector (FID). Commercial sources indicate a typical purity of >98.0% (GC). [4]* Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used for definitive structural confirmation.

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the hydroxyl (-OH) and ether (C-O-C) moieties.

-

Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, further confirming the compound's identity.

Protocol: Purity Assessment by Gas Chromatography (GC-FID)

This protocol is a representative workflow for the quality control analysis of this compound.

Objective: To determine the purity of a sample and identify any potential process-related impurities.

1. Instrumentation and Materials:

- Gas Chromatograph with FID.

- Capillary Column: DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

- Carrier Gas: Helium or Nitrogen, high purity.

- Sample: this compound.

- Solvent: Dichloromethane or Ethyl Acetate (GC grade).

2. Standard Preparation:

- Accurately weigh approximately 50 mg of the reference standard into a 10 mL volumetric flask.

- Dissolve and dilute to volume with the chosen solvent. This creates a ~5 mg/mL standard solution.

3. Sample Preparation:

- Prepare the sample solution in the same manner as the standard solution.

4. Chromatographic Conditions:

- Injector Temperature: 250 °C

- Detector Temperature: 280 °C

- Oven Program:

- Initial Temperature: 80 °C, hold for 2 minutes.

- Ramp: 10 °C/min to 220 °C.

- Final Hold: Hold at 220 °C for 5 minutes.

- Injection Volume: 1 µL

- Split Ratio: 50:1

5. Analysis and Calculation:

- Inject the standard and sample solutions.

- Identify the peak for this compound based on the retention time from the standard injection.

- Calculate the purity using the area percent method:

- % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Trustworthiness through Self-Validation: This protocol incorporates a reference standard for peak identification, ensuring accurate analysis. The temperature ramp allows for the separation of volatile starting materials and higher-boiling byproducts, providing a comprehensive impurity profile.

Section 5: Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with halogenated organic compounds.

GHS Hazard Identification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

-

H302: Harmful if swallowed. [7][10]* H315: Causes skin irritation. [7][10]* H319: Causes serious eye irritation. [7][10]* H335: May cause respiratory irritation. [10]* Combustible Liquid: The compound has a flash point of 72°C. [13] The signal word associated with this compound is "Warning". [7][13]

Safe Handling and First Aid Procedures

A systematic approach to handling and emergency response is critical.

| Precaution / Response | Detailed Protocol | Source(s) |

| Prevention | Wash hands and any exposed skin thoroughly after handling. Wear protective gloves, clothing, eye, and face protection. Use only in a well-ventilated area. Avoid breathing mist, vapors, or spray. | [13] |

| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention. | [13] |

| Skin Contact | IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice. Remove and wash contaminated clothing before reuse. | [13] |

| Inhalation | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. | [13] |

| Ingestion | IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. Do not induce vomiting. | [13] |

| Fire | In case of fire, use CO₂, dry chemical, or foam for extinction. Keep away from open flames and hot surfaces. | [13] |

Storage and Disposal

-

Storage: Store in a well-ventilated place, keeping the container tightly closed. [13]Recommended storage is below +30°C. [1][3][6]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [13]

Conclusion

This compound (CAS 4151-97-7) stands out as a highly functional and versatile chemical intermediate. Its well-defined synthesis from epichlorohydrin and its crucial role in the production of important pharmaceutical compounds like O-Methylganciclovir underscore its value to the scientific community. A thorough understanding of its properties, analytical methods, and safety requirements, as detailed in this guide, is essential for its responsible and effective utilization in research and development.

References

-

Cas 4151-97-7,1-CHLORO-3-METHOXY-2-PROPANOL | lookchem. (n.d.). Retrieved from [Link]

-

1-chloro-3-methoxy-2-propanol - Chemical Synthesis Database. (2025, May 20). Retrieved from [Link]

-

Chemical Properties of 2-Propanol, 1-chloro-3-methoxy- (CAS 4151-97-7). (n.d.). Cheméo. Retrieved from [Link]

-

This compound | C4H9ClO2. (n.d.). PubChem. Retrieved from [Link]

-

1-Chloro-3-methoxy-2-propanol SDS, 4151-97-7 Safety Data Sheets. (n.d.). Retrieved from [Link]

-

MATERIAL SAFETY DATA SHEETS. (n.d.). Cleanchem Laboratories. Retrieved from [Link]

-

Exploring 1-Chloro-3-Methoxypropane: Properties and Applications. (n.d.). Retrieved from [Link]

-

Gracia-Barberán, S., del Barrio, J., Leal-Duaso, A., & Pires, E. (n.d.). Conditions and yields for the reaction of this compound... ResearchGate. Retrieved from [Link]

-

This compound, O-trimethylsilyl- | C7H17ClO2Si. (n.d.). PubChem. Retrieved from [Link]

-

methoxyisopropanol, 107-98-2. (n.d.). The Good Scents Company. Retrieved from [Link]

- US6846961B2 - Preparation of 1-methoxy-2-propanol. (n.d.). Google Patents.

Sources

- 1. lookchem.com [lookchem.com]

- 2. 1-Chloro-3-(2-methoxyphenoxy)propan-2-ol | Manasa Life Sciences [manasalifesciences.com]

- 3. 1-CHLORO-3-METHOXY-2-PROPANOL CAS#: 4151-97-7 [amp.chemicalbook.com]

- 4. 1-Chloro-3-methoxy-2-propanol | CymitQuimica [cymitquimica.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. 1-CHLORO-3-METHOXY-2-PROPANOL | 4151-97-7 [m.chemicalbook.com]

- 7. This compound | C4H9ClO2 | CID 97988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. 2-Propanol, 1-chloro-3-methoxy- (CAS 4151-97-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. 3-Chloro-1-methoxy-2-propanol CAS 4151-97-7 | 814513 [merckmillipore.com]

- 11. 1-CHLORO-3-METHOXY-2-PROPANOL(4151-97-7) 1H NMR [m.chemicalbook.com]

- 12. This compound, O-trimethylsilyl- | C7H17ClO2Si | CID 85701411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

physical properties of 1-Chloro-3-methoxypropan-2-ol

An In-Depth Technical Guide to the Physical Properties of 1-Chloro-3-methoxypropan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 4151-97-7) is a halogenated ether alcohol that serves as a critical intermediate in organic synthesis.[1] Its bifunctional nature, possessing both a reactive chlorine atom and a secondary alcohol group, makes it a versatile building block for introducing a propanol ether backbone into more complex molecules. This guide provides a comprehensive overview of the core , offering a foundational dataset for its application in research and development, particularly within the pharmaceutical industry where it is used in the synthesis of antiviral agents.[1]

Molecular Structure and Identification

The unique arrangement of functional groups in this compound dictates its chemical behavior and physical characteristics. Understanding its structure is paramount for predicting its reactivity and interactions.

Caption: 2D representation of this compound.

Core Physicochemical Properties

The physical properties of a compound are essential for its handling, purification, and use in reactions. The following table summarizes the key physical data for this compound.

| Property | Value | Source(s) |

| CAS Number | 4151-97-7 | [2][3][4][5][6] |

| Molecular Formula | C₄H₉ClO₂ | [2][4][6] |

| Molecular Weight | 124.57 g/mol | [2][4][7] |

| Appearance | Colorless to light yellow, clear oily liquid | [1][4][8][9] |

| Boiling Point | 170-173 °C at 760 mmHg; 95 °C at 50 mmHg | [2][4][5][8] |

| Density | 1.161 - 1.183 g/cm³ at 20 °C | [2][3][5] |

| Refractive Index (n²⁰/D) | 1.4463 | [2][4] |

| Flash Point | 63.6 - 72 °C | [1][3][4][5] |

| Solubility | Sparingly soluble in DMSO and slightly soluble in Chloroform and Methanol. | [1][3] |

| Vapor Pressure | 0.2 - 0.247 mmHg at 25 °C (Predicted/Calculated) | [1][4] |

Experimental Protocols for Property Determination

To ensure the accuracy and reproducibility of the reported physical properties, standardized experimental procedures are crucial. The following section details the methodologies for determining several key parameters.

Boiling Point Determination (Distillation Method)

The boiling point is a fundamental property that indicates purity. The variation in reported values (170-173 °C) suggests sensitivity to atmospheric pressure.

-

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

-

Methodology:

-

A sample of this compound is placed in a round-bottom flask.

-

A distillation apparatus is assembled with a thermometer placed so that the bulb is just below the side arm of the distillation head.

-

The sample is heated, and the temperature is recorded when the liquid is boiling and the vapor condensate is dripping from the thermometer bulb.

-

-

Causality: The use of distillation for boiling point determination also serves as a final purification step. A constant boiling point during distillation is a strong indicator of the compound's purity.

Density and Refractive Index Measurement

These properties are useful for identifying a substance and assessing its purity.

-

Principle: Density is the mass per unit volume, while the refractive index measures how light propagates through the substance. Both are temperature-dependent.

-

Methodology:

-

A pycnometer is used to determine the density by measuring the weight of a known volume of the liquid at a controlled temperature (e.g., 20 °C).

-

An Abbe refractometer is used to measure the refractive index. A drop of the sample is placed on the prism, and the refractive index is read directly from the scale at a specified temperature and wavelength (typically the sodium D-line).

-

-

Causality: These measurements are non-destructive and require only a small amount of sample, making them efficient for routine quality control.

Spectroscopic Data and Structural Confirmation

Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming the connectivity of the atoms.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Provides information about the number and types of hydrogen atoms in the molecule.[4][10]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Shows the different types of carbon environments in the molecule.[4]

-

IR (Infrared) Spectroscopy: Identifies the functional groups present, such as the O-H stretch of the alcohol and C-O stretches of the ether and alcohol.[4]

-

Mass Spectrometry (MS): Determines the molecular weight and can provide information about the fragmentation pattern of the molecule.[4]

Safety and Handling

This compound is classified as harmful and an irritant.[5][6][11]

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[8] It causes skin and serious eye irritation.[6][11] May cause respiratory irritation.[6][11]

-

Precautions: Use in a well-ventilated area, and wear appropriate personal protective equipment (gloves, eye protection).[11] Store below +30°C.[3]

Conclusion

The are well-documented, providing a solid foundation for its use in scientific research and drug development. Its characteristics as a liquid at room temperature with a relatively high boiling point and specific solubility profile are key considerations for its handling and application in synthesis. The spectroscopic data available further confirms its structure, ensuring its correct identification and use.

References

-

Chemical Synthesis Database. (2025). 1-chloro-3-methoxy-2-propanol. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Propanol, 1-chloro-3-methoxy- (CAS 4151-97-7). [Link]

-

PubChem. (n.d.). This compound, O-trimethylsilyl-. [Link]

-

LookChem. (n.d.). Cas 4151-97-7,1-CHLORO-3-METHOXY-2-PROPANOL. [Link]

-

Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 1-CHLORO-3-METHOXY-2-PROPANOL | 4151-97-7 [m.chemicalbook.com]

- 4. guidechem.com [guidechem.com]

- 5. echemi.com [echemi.com]

- 6. This compound | C4H9ClO2 | CID 97988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Propanol, 1-chloro-3-methoxy- (CAS 4151-97-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. 1-Chloro-3-methoxy-2-propanol | 4151-97-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. 1-Chloro-3-methoxy-2-propanol | CymitQuimica [cymitquimica.com]

- 10. 1-CHLORO-3-METHOXY-2-PROPANOL(4151-97-7) 1H NMR spectrum [chemicalbook.com]

- 11. echemi.com [echemi.com]

An In-Depth Technical Guide to 1-Chloro-3-methoxypropan-2-ol: A Trifunctional Building Block in Modern Synthesis

Abstract: This technical guide provides a comprehensive overview of 1-chloro-3-methoxypropan-2-ol (CAS No: 4151-97-7), a versatile trifunctional chemical intermediate. We will delve into its core structural and physicochemical properties, explore common synthetic methodologies with mechanistic insights, and illuminate its strategic applications, particularly within the pharmaceutical and drug development sectors. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this compound's unique reactivity profile.

Molecular Identity and Physicochemical Profile

This compound is a chiral chlorohydrin ether derivative. Its structure incorporates three key functional groups: a primary chloride, a secondary alcohol, and a methyl ether. This trifunctional nature is the foundation of its utility as a versatile building block in organic synthesis, allowing for sequential and regioselective reactions.

The IUPAC name for this compound is this compound.[1] Its molecular structure is represented by the SMILES string COCC(O)CCl and the InChIKey FOLYKNXDLNPWGC-UHFFFAOYSA-N.[1][2][3][4]

The key physicochemical properties of this compound are summarized below, providing essential data for experimental design and process safety.

| Property | Value | Source(s) |

| CAS Number | 4151-97-7 | [1][2][5][6] |

| Molecular Formula | C₄H₉ClO₂ | [1][2][4][5] |

| Molecular Weight | 124.57 g/mol | [3][5][6] |

| Appearance | Clear, faintly yellow oily liquid | [6] |

| Boiling Point | 171 °C | [2][6] |

| Density | 1.161 g/cm³ | [2][6] |

| Refractive Index | 1.4463 | [2][6] |

| Flash Point | 72 °C | [6] |

| Solubility | Sparingly soluble in DMSO and Chloroform, slightly soluble in Methanol | [6] |

Synthesis and Mechanistic Considerations

A prevalent and efficient method for the synthesis of this compound involves the regioselective ring-opening of epichlorohydrin with methanol. This reaction is a cornerstone of its industrial production.

Experimental Protocol: Methanolysis of Epichlorohydrin

-

Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, thermometer, and reflux condenser is charged with methanol. The methanol serves as both a reactant and the solvent, ensuring a high molar excess which drives the reaction to completion.

-

Catalyst Introduction: A catalytic amount of a Lewis or Brønsted acid (e.g., sulfuric acid, p-toluenesulfonic acid) is added to the methanol. The acid catalyst is crucial for protonating the epoxide oxygen, thereby activating the ring towards nucleophilic attack.

-

Reactant Addition: Epichlorohydrin is added dropwise to the stirred, cooled methanolic solution. The temperature is carefully maintained at 25-35°C. Exothermic control is critical; runaway reactions can lead to side products and pose a safety hazard.

-

Reaction & Monitoring: The reaction mixture is stirred for several hours at a controlled temperature. Progress is monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to track the consumption of epichlorohydrin.

-

Neutralization & Quench: Upon completion, the reaction is quenched by adding a base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst. This step is vital to prevent product degradation during workup and distillation.

-

Purification: The crude product is concentrated under reduced pressure to remove excess methanol. The resulting residue is then purified by vacuum distillation to yield this compound as a clear liquid.

Causality and Mechanistic Insight: The regioselectivity of the ring-opening is governed by both steric and electronic factors. Under acidic conditions, the nucleophile (methanol) preferentially attacks the more sterically accessible primary carbon (C1) of the protonated epoxide, leading to the desired product over its isomer, 2-chloro-1-(methoxymethyl)ethanol. The acid catalyst lowers the activation energy for ring-opening, making the reaction feasible under mild conditions.

Sources

- 1. This compound | C4H9ClO2 | CID 97988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 2-Propanol, 1-chloro-3-methoxy- (CAS 4151-97-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. PubChemLite - this compound (C4H9ClO2) [pubchemlite.lcsb.uni.lu]

- 5. 1-CHLORO-3-METHOXY-2-PROPANOL | 4151-97-7 [m.chemicalbook.com]

- 6. lookchem.com [lookchem.com]

An In-depth Technical Guide to the Solubility of 1-Chloro-3-methoxypropan-2-ol in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 1-Chloro-3-methoxypropan-2-ol, a key intermediate in pharmaceutical synthesis.[1][2] Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of its solubility in organic solvents, offering predictive insights and a detailed experimental protocol for empirical determination.

Physicochemical Profile of this compound

A thorough understanding of a compound's physical and chemical properties is paramount to predicting its solubility behavior. This compound (CAS No: 4151-97-7) is a colorless to faintly yellow, oily liquid.[2] Its key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C4H9ClO2 | [1] |

| Molecular Weight | 124.57 g/mol | [1] |

| Boiling Point | 171 °C | [2] |

| Density | 1.161 g/cm³ | [2] |

| Flash Point | 72 °C | [2] |

| pKa (Predicted) | 13.28 ± 0.20 | [2] |

| LogP (Octanol/Water Partition Coefficient) | 0.232 (Crippen Calculated) | [3] |

The presence of a hydroxyl group (-OH), an ether linkage (-O-), and a chlorine atom (-Cl) imparts a degree of polarity to the molecule, influencing its interactions with various solvents. The calculated LogP value suggests a relatively balanced hydrophilic-lipophilic character.

Theoretical Framework of Solubility

The principle of "like dissolves like" is a cornerstone of solubility prediction.[4] This adage implies that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, the key intermolecular forces at play are:

-

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor.

-

Dipole-Dipole Interactions: The polar C-Cl and C-O bonds create a net dipole moment.

-

London Dispersion Forces: Present in all molecules, these forces increase with molecular size and surface area.

Therefore, its solubility is expected to be higher in polar, protic solvents that can engage in hydrogen bonding, and in polar, aprotic solvents that can participate in dipole-dipole interactions.

Hansen Solubility Parameters (HSP)

Known and Predicted Solubility of this compound

While extensive quantitative solubility data for this compound in a wide array of organic solvents is not publicly available, some qualitative information has been reported.

| Solvent | Solubility |

| Chloroform | Soluble |

| Dimethyl Sulfoxide (DMSO) | Sparingly Soluble |

| Methanol | Slightly Soluble |

Source: ChemicalBook, LookChem[1][2]

Based on its molecular structure and the principles of "like dissolves like," we can infer its likely solubility in other common organic solvents. For instance, its structural similarity to propylene glycol ethers, many of which are miscible with a broad range of organic solvents, suggests good solubility in solvents of moderate to high polarity.[7][8]

The following diagram illustrates the logical relationship between the molecular features of this compound and its expected solubility behavior.

Sources

- 1. 1-CHLORO-3-METHOXY-2-PROPANOL | 4151-97-7 [m.chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. 2-Propanol, 1-chloro-3-methoxy- (CAS 4151-97-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. education.com [education.com]

- 5. Hansen solubility parameters [stenutz.eu]

- 6. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. atamankimya.com [atamankimya.com]

1-Chloro-3-methoxypropan-2-ol boiling point and melting point

An In-Depth Technical Guide to the Physicochemical Properties of 1-Chloro-3-methoxypropan-2-ol

Authored by: A Senior Application Scientist

Introduction

This compound (CAS No: 4151-97-7) is a halogenated ether alcohol that serves as a crucial intermediate in advanced organic synthesis.[1] With the molecular formula C4H9ClO2, its structure features a secondary alcohol, a chloromethyl group, and a methoxy group, bestowing upon it a unique combination of reactivity and physical properties.[1][2][3] This bifunctionality makes it a valuable building block, particularly in the pharmaceutical industry. Notably, it is a key precursor in the synthesis of O-Methylganciclovir, an analog of the antiviral drug Ganciclovir, which has shown significant activity against herpes simplex virus type 1.[1][2]

This guide provides an in-depth analysis of the boiling and melting points of this compound, grounded in its molecular structure. We will explore the theoretical basis for its phase transition temperatures, present established experimental protocols for their determination, and discuss the critical safety and handling considerations for this compound. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this important synthetic intermediate.

Physicochemical Properties

The physical characteristics of a compound are dictated by its molecular structure and the resulting intermolecular forces. For this compound, the presence of a hydroxyl (-OH) group allows for strong hydrogen bonding, while the chlorine and oxygen atoms create significant dipole-dipole interactions. These forces, combined with its molecular weight of approximately 124.57 g/mol , result in a relatively high boiling point and its existence as a liquid under standard conditions.[1][2]

Data Summary

The key physicochemical data for this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 4151-97-7 | [1][2][3][4] |

| Molecular Formula | C4H9ClO2 | [1][2][3][5] |

| Molecular Weight | 124.57 g/mol | [1][2] |

| Appearance | Colorless to light yellow, clear oily liquid | [1][6] |

| Boiling Point | 170-171 °C | [1][4][5] |

| Melting Point | Not Applicable (Liquid at STP) | [1][4] |

| Calculated Fusion Point | -40.34 °C (232.81 K) | [7] |

| Density | 1.161 g/cm³ | [1][2][4] |

| Refractive Index | ~1.4463 | [1][4][5] |

| Flash Point | 63.6 - 72 °C | [1][2][5] |

| Solubility | Sparingly soluble in DMSO, slightly in Methanol | [1][2] |

Analysis of Phase Transitions

Boiling Point: 170-171 °C

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, leading to the transition into the gaseous phase.[8] this compound exhibits a high boiling point of 171 °C, which is a direct consequence of the strong intermolecular forces between its molecules.[1][4]

-

Hydrogen Bonding: The primary contributor to its high boiling point is the hydroxyl (-OH) group. This group enables strong hydrogen bonding, where the hydrogen atom of one molecule is attracted to the oxygen atom of a neighboring molecule. A significant amount of thermal energy is required to overcome these robust interactions.

-

Dipole-Dipole Interactions: The electronegative chlorine and oxygen atoms create a net dipole moment in the molecule, leading to dipole-dipole attractions that further hold the molecules together.

-

Van der Waals Forces: As with all molecules, London dispersion forces are present and contribute to the overall intermolecular attraction.

The combination of these forces necessitates a high temperature to provide the molecules with sufficient kinetic energy to escape into the vapor phase.

Melting Point (Fusion Point)

Most chemical databases report the melting point of this compound as "not applicable" or "n/a".[1][4] This is because the compound is a liquid at standard temperature and pressure. The term "melting point" typically refers to the temperature at which a substance transitions from solid to liquid. For substances that are liquid at room temperature, the relevant property is the freezing point (or fusion point), which is the temperature of the liquid-to-solid transition.

While experimental data for the freezing point is scarce, computational models predict a fusion point of approximately -40.34 °C (232.81 K).[7] This low freezing point is expected for a molecule with its asymmetry and functional groups, which can disrupt the formation of a highly ordered crystal lattice.

Experimental Determination Protocols

To ensure scientific rigor, the physical properties of a compound must be verifiable through standardized experimental procedures. The following protocols describe common and reliable methods for determining the boiling and melting/freezing points.

Protocol 1: Boiling Point Determination via the Capillary Method

This micro-scale method is efficient for determining the boiling point with a small amount of sample.[8][9] The principle relies on observing the temperature at which the liquid's vapor pressure equals the atmospheric pressure within an inverted capillary tube.[8]

Methodology

-

Sample Preparation: Add approximately 0.5-1 mL of this compound to a small test tube or fusion tube.

-

Capillary Insertion: Place a standard melting point capillary tube (sealed at one end) into the test tube with its open end submerged in the liquid.

-

Apparatus Assembly: Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb. Suspend the assembly in a heating bath (e.g., a Thiele tube with mineral oil or a digital melting point apparatus with a heating block).[10][11]

-

Heating: Begin heating the bath at a moderate rate. Initially, air trapped in the capillary will be expelled as a slow stream of bubbles.

-

Observation: As the temperature approaches the boiling point, the vapor pressure of the sample will increase, causing a rapid and continuous stream of bubbles to emerge from the capillary tip.[9]

-

Recording the Boiling Point: Turn off the heat source once a vigorous stream of bubbles is observed. As the apparatus cools, the bubble stream will slow and stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube, signifying that the external pressure has overcome the internal vapor pressure.[9][10] Record this temperature.

-

Validation: For accuracy, allow the apparatus to cool and repeat the determination until two consistent readings are obtained.

Workflow Diagram: Boiling Point Determination

Caption: Workflow for boiling point determination using the capillary method.

Protocol 2: Freezing Point Determination

For a substance that is liquid at room temperature, the melting point protocol is adapted to determine its freezing point. This involves controlled cooling of the liquid sample until solidification occurs.

Methodology

-

Sample Preparation: Place a small sample of this compound into a small test tube.

-

Apparatus Assembly: Insert a thermometer or temperature probe directly into the liquid. Ensure the bulb is fully immersed but not touching the glass.

-

Controlled Cooling: Place the test tube in a cooling bath (e.g., an ice-salt mixture or a cryocooler). The bath should be at a temperature significantly lower than the expected freezing point.

-

Agitation & Observation: Gently and continuously stir the liquid with the thermometer or a magnetic stir bar to ensure uniform temperature and prevent supercooling.

-

Data Recording: Record the temperature at regular intervals (e.g., every 30 seconds). Plot temperature versus time.

-

Determining Freezing Point: The temperature will decrease steadily and then plateau (remain constant) as the liquid begins to solidify. This plateau temperature is the freezing point. Once all the liquid has frozen, the temperature will begin to drop again.

-

Alternative (DSC): For higher precision, Differential Scanning Calorimetry (DSC) can be used. A small, sealed sample is cooled at a controlled rate, and the instrument measures the heat flow. The onset of the exothermic peak corresponding to crystallization represents the freezing point.[12]

Workflow Diagram: Freezing Point Determination

Caption: Workflow for freezing point determination via controlled cooling.

Safety and Handling

Proper handling of this compound is essential due to its hazardous properties. The compound is classified as a combustible liquid and can cause irritation.[3][13]

-

Hazard Statements:

-

Precautionary Measures:

-

Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[13][14] Ensure eyewash stations and safety showers are readily accessible.[13]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles or a face shield, and a lab coat.[13][14]

-

Handling: Avoid breathing vapors or mist.[13] Wash hands and any exposed skin thoroughly after handling.[13] Keep away from heat, open flames, and sparks.[13]

-

Storage: Store in a cool, dry, and well-ventilated place below +30°C.[2][13] Keep the container tightly closed.[13]

-

References

-

1-chloro-3-methoxy-2-propanol - Chemical Synthesis Database. [Link]

-

Measuring the Melting Point - Westlab Canada. [Link]

-

Boiling Points - Concept - JoVE. [Link]

-

Melting point determination - University of Calgary. [Link]

-

Melting point determination - SSERC. [Link]

-

BOILING POINT DETERMINATION - University of Calgary. [Link]

-

Cas 4151-97-7,1-CHLORO-3-METHOXY-2-PROPANOL | lookchem. [Link]

-

Chemical Properties of 2-Propanol, 1-chloro-3-methoxy- (CAS 4151-97-7) - Cheméo. [Link]

-

Determination Of Boiling Point Of An Organic Compound Experiment - BYJU'S. [Link]

-

Boiling Points - Procedure - JoVE. [Link]

-

Melting point determination | Resource - RSC Education. [Link]

-

Determination of Melting Point - Clarion University. [Link]

-

This compound, O-trimethylsilyl- | C7H17ClO2Si - PubChem. [Link]

-

This compound | C4H9ClO2 | CID 97988 - PubChem. [Link]

-

MATERIAL SAFETY DATA SHEETS - Cleanchem Laboratories. [Link]

-

Exploring 1-Chloro-3-Methoxypropane: Properties and Applications. [Link]

-

How Does 1-Chloro-3-Methoxypropane Address Your Chemical Use Challenges? [Link]

-

This compound (C4H9ClO2) - PubChemLite. [Link]

-

methoxyisopropanol, 107-98-2 - The Good Scents Company. [Link]

Sources

- 1. Cas 4151-97-7,1-CHLORO-3-METHOXY-2-PROPANOL | lookchem [lookchem.com]

- 2. 1-CHLORO-3-METHOXY-2-PROPANOL | 4151-97-7 [m.chemicalbook.com]

- 3. This compound | C4H9ClO2 | CID 97988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 1-Chloro-3-methoxy-2-propanol | CymitQuimica [cymitquimica.com]

- 7. 2-Propanol, 1-chloro-3-methoxy- (CAS 4151-97-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. Video: Boiling Points - Concept [jove.com]

- 9. Video: Boiling Points - Procedure [jove.com]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. byjus.com [byjus.com]

- 12. westlab.com [westlab.com]

- 13. fishersci.com [fishersci.com]

- 14. echemi.com [echemi.com]

Spectroscopic Data for 1-Chloro-3-methoxypropan-2-ol: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-Chloro-3-methoxypropan-2-ol. Designed for researchers, scientists, and professionals in drug development, this document offers in-depth interpretations of predicted Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data. The guide emphasizes the causal relationships behind spectroscopic observations and outlines self-validating experimental protocols.

Introduction

This compound (CAS No: 4151-97-7) is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its molecular structure, possessing a secondary alcohol, a chloromethyl group, and a methoxy ether, presents a unique spectroscopic fingerprint. Accurate interpretation of its spectral data is paramount for confirming its identity and purity, which are critical quality attributes in drug development and manufacturing. This guide will delve into the predicted spectroscopic characteristics of this molecule, providing a foundational understanding for its analysis.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the numbering of the carbon atoms, is presented below. This structure forms the basis for all subsequent spectroscopic predictions and interpretations.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy

Theoretical Principles: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The frequency of the absorbed radiation is specific to the type of bond and its molecular environment, making IR spectroscopy an excellent tool for identifying functional groups.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (alcohol) |

| 2930-2850 | Medium-Strong | C-H stretch (aliphatic) |

| ~1120 | Strong | C-O stretch (ether and secondary alcohol) |

| ~750 | Strong | C-Cl stretch |

Interpretation:

The most prominent feature in the predicted IR spectrum is a strong, broad absorption band around 3400 cm⁻¹ , which is characteristic of the O-H stretching vibration of the hydroxyl group. The broadness of this peak is due to hydrogen bonding.

The presence of aliphatic C-H bonds is confirmed by the absorption bands in the 2930-2850 cm⁻¹ region. A strong absorption around 1120 cm⁻¹ is expected for the C-O stretching vibrations of both the secondary alcohol and the methoxy ether functional groups. The C-Cl stretching vibration is predicted to appear as a strong band around 750 cm⁻¹ .

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

Theoretical Principles: ¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms (protons) in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, and the splitting pattern (multiplicity) is determined by the number of neighboring protons.

Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.95 | m | 1H | H-2 |

| ~3.65 | dd | 2H | H-1 |

| ~3.45 | d | 2H | H-3 |

| ~3.40 | s | 3H | -OCH₃ |

| ~2.50 | d (broad) | 1H | -OH |

Interpretation:

The ¹H NMR spectrum of this compound is predicted to show five distinct signals:

-

The proton on the carbon bearing the hydroxyl group (H-2 ) is expected to appear as a multiplet around 3.95 ppm . It is coupled to the protons on C-1 and C-3.

-

The two protons on the carbon adjacent to the chlorine atom (H-1 ) are predicted to be a doublet of doublets around 3.65 ppm , being coupled to the H-2 proton.

-

The two protons on the carbon adjacent to the methoxy group (H-3 ) are expected to appear as a doublet around 3.45 ppm , due to coupling with the H-2 proton.

-

The three protons of the methoxy group (-OCH₃ ) will appear as a sharp singlet around 3.40 ppm as they have no adjacent protons to couple with.

-

The hydroxyl proton (-OH ) is predicted to be a broad singlet around 2.50 ppm . Its chemical shift can vary depending on concentration and temperature, and it may exchange with deuterium upon addition of D₂O.

¹³C NMR Spectroscopy

Theoretical Principles: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon atom is dependent on its hybridization and the electronegativity of the atoms attached to it.

Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~73.0 | C-3 |

| ~71.0 | C-2 |

| ~59.0 | -OCH₃ |

| ~46.0 | C-1 |

Interpretation:

The predicted ¹³C NMR spectrum shows four distinct signals, corresponding to the four unique carbon environments in the molecule:

-

The carbon atom bonded to the methoxy group (C-3 ) is expected to be the most downfield of the backbone carbons, around 73.0 ppm .

-

The carbon atom bearing the hydroxyl group (C-2 ) is also significantly deshielded and is predicted to appear around 71.0 ppm .

-

The methoxy carbon (-OCH₃ ) will have a characteristic chemical shift around 59.0 ppm .

-

The carbon atom bonded to the chlorine atom (C-1 ) is expected to be the most upfield of the backbone carbons, at approximately 46.0 ppm .

Mass Spectrometry (MS)

Theoretical Principles: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron ionization (EI) is a common method that involves bombarding the molecule with high-energy electrons, causing it to ionize and fragment. The resulting fragmentation pattern provides valuable information about the molecular structure.

Predicted Fragmentation Pattern (Electron Ionization):

| m/z | Predicted Fragment |

| 124/126 | [M]⁺ (Molecular Ion) |

| 93/95 | [M - OCH₃]⁺ |

| 75 | [CH₂(OH)CH₂OCH₃]⁺ |

| 45 | [CH₂OCH₃]⁺ |

Interpretation:

The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z 124 and 126 in an approximate 3:1 ratio, which is characteristic of the presence of a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).

Key fragmentation pathways are predicted to include:

-

Loss of the methoxy radical (•OCH₃) to give a fragment at m/z 93/95 .

-

Cleavage between C1 and C2, leading to the formation of a fragment at m/z 75 .

-

The base peak is likely to be at m/z 45 , corresponding to the stable [CH₂OCH₃]⁺ fragment.

Sources

1-Chloro-3-methoxypropan-2-ol molecular weight

An In-depth Technical Guide to 1-Chloro-3-methoxypropan-2-ol: Properties, Synthesis, Analysis, and Applications

Introduction

This compound, with a molecular weight of 124.57 g/mol , is a significant chemical intermediate in the pharmaceutical and chemical industries.[1][2] Its bifunctional nature, containing both a chlorine atom and a hydroxyl group, makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its physicochemical properties, synthesis, analytical characterization, and key applications, with a focus on its role in drug development. Specifically, it is a crucial precursor in the synthesis of O-Methylganciclovir, an analog of the antiviral drug Ganciclovir.[3]

Section 1: Physicochemical Properties

This compound is a clear, faintly yellow oily liquid under standard conditions.[3] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 124.57 g/mol | [1][2] |

| Molecular Formula | C4H9ClO2 | [1][4][5] |

| CAS Number | 4151-97-7 | [1][2][4][5][6] |

| Boiling Point | 171 °C | [1][6] |

| Density | 1.161 g/cm³ | [1][6] |

| Refractive Index | 1.4463 | [1][6] |

| Flash Point | 72 °C | [1] |

| Storage Temperature | Below +30°C | [1] |

| Synonyms | 1-chloro-3-methoxy-2-propanol, 3-Chloro-1-methoxy-2-propanol | [3][4][5][6] |

Section 2: Synthesis and Mechanism

The primary industrial synthesis of this compound involves the ring-opening reaction of epichlorohydrin with methanol. This reaction is typically catalyzed by an acid or a base.

Synthesis Workflow

The reaction proceeds via the nucleophilic attack of the methanol oxygen on one of the carbon atoms of the epoxide ring in epichlorohydrin. This attack leads to the opening of the three-membered ring and the formation of the chlorohydrin ether.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis from Epichlorohydrin and Methanol

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Reagents: Charge the flask with epichlorohydrin and an excess of methanol. The excess methanol serves as both a reactant and a solvent.

-

Catalysis: Slowly add a catalytic amount of a suitable acid (e.g., sulfuric acid) or base (e.g., sodium methoxide) to the reaction mixture while stirring. The reaction is exothermic, and the temperature should be controlled.

-

Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete, as monitored by techniques like gas chromatography.

-

Workup: After cooling, neutralize the catalyst. If an acid catalyst was used, a base is added, and vice-versa.

-

Purification: Remove the excess methanol by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

Section 3: Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

Analytical Workflow: GC-MS

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of chloropropanols like this compound, derivatization is often employed to improve chromatographic properties and detection sensitivity.

Caption: Analytical workflow for the GC-MS analysis of this compound.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a standard solution of this compound in a suitable solvent (e.g., methanol) at a known concentration. For unknown samples, perform a liquid-liquid extraction to isolate the analyte.

-

Derivatization: To a known volume of the sample or standard, add a derivatizing agent such as phenylboronic acid (PBA) to convert the hydroxyl group into a less polar and more volatile derivative.

-

GC-MS Conditions:

-

Injector: Set to a temperature of 250 °C with a splitless injection of 1 µL.

-

Column: Use a non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Use helium at a constant flow rate of 1 mL/min.

-

Oven Program: Start at 60 °C, hold for 1 minute, then ramp up to 270 °C at a rate of 10-20 °C/min.

-

Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 50-500.

-

-

Data Analysis: Identify the derivative of this compound by its retention time and mass spectrum. Quantify the analyte by comparing its peak area to a calibration curve generated from the standards.

Section 4: Applications in Drug Development

As previously mentioned, a primary application of this compound is in the synthesis of O-Methylganciclovir, an antiviral drug candidate.

Synthesis of O-Methylganciclovir

In this synthesis, this compound serves as the acyclic side-chain precursor that is attached to the guanine base. The hydroxyl group of this compound is typically protected before the coupling reaction with the purine base.

Caption: Synthetic pathway to O-Methylganciclovir.

Section 5: Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazards: It is a combustible liquid and is harmful if swallowed, inhaled, or in contact with skin.[7][8] It can cause serious eye irritation and skin irritation.[5]

-

Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and ignition sources.[8]

-

Disposal: Dispose of waste materials according to local, state, and federal regulations.[8]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the pharmaceutical industry. A thorough understanding of its properties, synthesis, and handling is crucial for its safe and effective use in research and development.

References

-

1-chloro-3-methoxy-2-propanol - Chemical Synthesis Database. Available at: [Link]

-

Chemical Properties of 2-Propanol, 1-chloro-3-methoxy- (CAS 4151-97-7) - Cheméo. Available at: [Link]

-

This compound | C4H9ClO2 | CID 97988 - PubChem. Available at: [Link]

-

General reaction scheme of epichlorohydrin with alcohol - ResearchGate. Available at: [Link]

-

Improvement of a GC–MS analytical method for the simultaneous detection of 3-MCPD and 1,3-DCP in food - PMC - NIH. Available at: [Link]

-

Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS - PMC - NIH. Available at: [Link]

-

Cas 4151-97-7,1-CHLORO-3-METHOXY-2-PROPANOL | lookchem. Available at: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. par.nsf.gov [par.nsf.gov]

- 3. Epichlorohydrin (1-chloro-2,3-epoxypropane, γ-chloropropylene oxide, glycidyl chloride, Chloromethyloxirane) CAS#106-89-8 [kangmei.com]

- 4. Improvement of a GC–MS analytical method for the simultaneous detection of 3-MCPD and 1,3-DCP in food - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chloropropanols (3-MCPD, 1,3-DCP) from food contact materials: GC-MS method improvement, market survey and investigations on the effect of hot water extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Simultaneous Determination of Chloropropanol Fatty Acid Esters in Refined Corn Oil Using GC-MS [gavinpublishers.com]

- 8. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Hazards and Safety Precautions for 1-Chloro-3-methoxypropan-2-ol

Abstract: 1-Chloro-3-methoxypropan-2-ol is a vital chemical intermediate in a multitude of synthetic processes, particularly in the development of novel pharmaceutical agents. However, its utility is accompanied by a significant hazard profile that demands a comprehensive understanding and rigorous implementation of safety protocols. This guide offers a detailed analysis of the potential dangers associated with this compound and provides a thorough framework for its safe handling, storage, and disposal. This document is specifically tailored for researchers, scientists, and professionals actively engaged in drug development and related chemical synthesis.

Physicochemical Properties: The Foundation of Safety

A granular understanding of a chemical's physical and chemical properties is paramount in predicting its behavior under various laboratory conditions and is the first step in a robust safety assessment.

| Property | Value | Source |

| CAS Number | 4151-97-7 | [1][2] |

| Molecular Formula | C4H9ClO2 | [1][3] |

| Molecular Weight | 124.57 g/mol | [1][4] |

| Appearance | Colorless to faintly yellow oily liquid | [5] |

| Boiling Point | 171 °C | [2][5] |

| Flash Point | 72 °C | [5] |

| Density | 1.161 g/cm³ | [2] |

| Solubility | Soluble in chloroform, DMSO (sparingly), and methanol (slightly) | [1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance, with primary exposure routes being inhalation, skin contact, and eye contact.

Globally Harmonized System (GHS) Classification:

-

Acute Toxicity, Oral (Category 4) [3]

-

Skin Corrosion/Irritation (Category 2) [3]

-

Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System [3][7]

Hazard Statements:

-

H302: Harmful if swallowed.[3]

Mechanistic Insights into Toxicity

The toxicological profile of this compound is intrinsically linked to its chemical structure. The presence of a reactive chlorine atom and a hydroxyl group makes it a potential alkylating agent. Upon absorption, it can interact with biological macromolecules, leading to cellular dysfunction. The irritation observed upon contact with skin, eyes, and the respiratory tract is a direct consequence of this reactivity.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive safety strategy relies on a combination of robust engineering controls and appropriate personal protective equipment.

4.1. Engineering Controls:

-

Chemical Fume Hood: All manipulations of this compound must be performed within a certified chemical fume hood to mitigate the risk of inhalation exposure.

-

Ventilation: The laboratory must be equipped with adequate general ventilation to dilute and remove any fugitive emissions.

-

Emergency Equipment: Easily accessible and regularly maintained eyewash stations and safety showers are non-negotiable.[7]

4.2. Personal Protective Equipment (PPE):